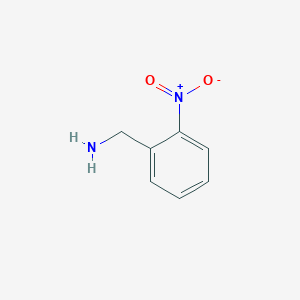

(2-Nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYRNLDFMZVKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329793 | |

| Record name | (2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-78-5 | |

| Record name | (2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Nitrophenyl)methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of (2-Nitrophenyl)methanamine. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. All quantitative data is presented in a clear, tabular format for ease of comparison, and key experimental workflows are visualized to facilitate understanding and reproducibility.

Core Chemical Properties and Structure

This compound, also known as 2-nitrobenzylamine, is an organic compound featuring a benzylamine core substituted with a nitro group at the ortho position of the benzene ring. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule, making it a subject of interest in synthetic chemistry.

Structural Information

The structural identity of this compound is well-defined by its chemical formula, IUPAC name, and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Nitrobenzylamine |

| Molecular Formula | C₇H₈N₂O₂[1] |

| SMILES | C1=CC=C(C(=C1)CN)--INVALID-LINK--[O-] |

| InChI Key | BXIVRSTYOFXNLB-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available for the hydrochloride salt, certain properties of the free base are computed estimates.

| Property | Value | Compound Form |

| Molecular Weight | 152.15 g/mol [1] | Free Base |

| Molecular Weight | 188.61 g/mol [2] | Hydrochloride Salt |

| Melting Point | ~268 °C[3] | Hydrochloride Salt |

| Topological Polar Surface Area (TPSA) | 69.16 Ų[2] | Free Base |

| logP (Computed) | 1.4753[2] | Free Base |

| Hydrogen Bond Donors | 1[2] | Free Base |

| Hydrogen Bond Acceptors | 3[2] | Free Base |

| Rotatable Bonds | 2[2] | Free Base |

Chemical Structure

The chemical structure of this compound consists of a primary aminomethyl group and a nitro group attached to adjacent carbon atoms on a benzene ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis via Reductive Amination of 2-Nitrobenzaldehyde

This proposed method involves the reaction of 2-nitrobenzaldehyde with an amine source, followed by reduction of the intermediate imine to yield this compound.

Materials:

-

2-Nitrobenzaldehyde

-

Ammonia source (e.g., 7N methanolic ammonia)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst like Palladium on carbon (Pd/C))

-

Anhydrous solvent (e.g., Methanol, Tetrahydrofuran (THF))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle/ice bath

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-nitrobenzaldehyde (1.0 eq) in the chosen anhydrous solvent.

-

Add the ammonia source (e.g., 7N methanolic ammonia, excess) to the solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours) to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Method A (Catalytic Hydrogenation): Carefully add a catalytic amount of 10% Pd/C to the reaction mixture. Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenation apparatus at a specified pressure (e.g., 50 psi).

-

Method B (Hydride Reduction): Cool the reaction mixture in an ice bath. Slowly and portion-wise add the hydride reducing agent (e.g., NaBH₄, 1.5-2.0 eq).

-

Continue stirring the reaction at the appropriate temperature (room temperature or elevated) for a period determined by reaction monitoring (e.g., 12-24 hours).

-

-

Work-up and Isolation:

-

For Catalytic Hydrogenation: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Wash the filter cake with the reaction solvent.

-

For Hydride Reduction: Quench the reaction by the slow addition of water or a mild acid.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can then be subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.

-

General Purification by Column Chromatography

Primary amines can be effectively purified using silica gel column chromatography. Due to the basic nature of the amine group, which can lead to tailing on standard silica gel, modifications to the mobile phase or the use of a different stationary phase are often necessary.

Materials:

-

Crude this compound

-

Silica Gel (100-200 mesh) or Amine-functionalized silica

-

Solvents for mobile phase (e.g., n-Hexane, Ethyl Acetate, Dichloromethane, Methanol)

-

Basic additive (e.g., Triethylamine (TEA) or Ammonium hydroxide)

-

TLC plates for method development

-

Glass column for chromatography

-

Fraction collector or test tubes

Procedure:

-

Solvent System Optimization:

-

Develop a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

To prevent streaking, add a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

-

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

-

Elution and Fraction Collection:

-

Elute the column with the optimized mobile phase. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate the desired product from impurities.

-

Collect fractions and monitor the separation by TLC.

-

-

Product Isolation:

-

Combine the pure fractions containing the desired product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via reductive amination of 2-nitrobenzaldehyde, followed by purification.

Caption: A generalized workflow for the synthesis and purification.

Potential Biological Relevance and Signaling Pathways

Direct experimental evidence detailing the biological activities and specific signaling pathway involvement of this compound is limited in publicly available literature. However, the chemical structure suggests potential for biological interactions. Structurally related nitroaromatic compounds and benzylamines are known to exhibit a range of biological effects.

Based on analogues, potential, though unverified, areas of biological activity for this compound could include:

-

Antimicrobial Activity: Some nitroaromatic compounds have been investigated for their antimicrobial properties. The mechanism often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates that can damage cellular components.

-

Enzyme Inhibition: The amine and nitro functionalities could potentially interact with the active sites of various enzymes.

-

Precursor for Bioactive Molecules: In drug development, this compound can serve as a versatile building block for the synthesis of more complex molecules with targeted biological activities. The nitro group can be reduced to an amine, providing a key intermediate for the construction of heterocyclic systems.

It is important to emphasize that these are hypothetical activities based on structural similarity, and dedicated biological screening and mechanistic studies are required to elucidate the specific effects of this compound.

The following diagram illustrates a hypothetical pathway from the compound to a potential biological effect, based on the known reactivity of related compounds.

References

An In-depth Technical Guide to the Synthesis of (2-Nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-Nitrophenyl)methanamine, also known as 2-nitrobenzylamine. This compound is a valuable building block in medicinal chemistry and materials science, serving as a precursor for a variety of pharmacologically active molecules and functional materials. This document details three core synthesis strategies: the reduction of 2-nitrobenzonitrile, the reductive amination of 2-nitrobenzaldehyde, and the Gabriel synthesis starting from 2-nitrobenzyl bromide. Each pathway is presented with a logical workflow diagram, a summary of quantitative data, and a detailed experimental protocol.

Reduction of 2-Nitrobenzonitrile

The reduction of the nitrile functional group in 2-nitrobenzonitrile is a highly effective and commonly employed method for the synthesis of this compound. This pathway offers good yields and can be achieved through various reducing agents, with catalytic hydrogenation and borohydride reductions being the most prominent.

Caption: Reduction of 2-Nitrobenzonitrile to this compound.

Quantitative Data

| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |

| Starting Material | 2-Nitrobenzonitrile | 2-Nitrobenzonitrile |

| Reducing Agent | H₂ gas | Sodium Borohydride (NaBH₄) |

| Catalyst/Co-reagent | Palladium on Carbon (Pd/C) | Nickel(II) Acetate (Ni(OAc)₂) or other Lewis acids |

| Solvent | Methanol or Ethanol | Methanol or Acetonitrile/Water |

| Temperature | Room Temperature to 50°C | Room Temperature |

| Pressure | 1 - 40 bar H₂ | Atmospheric |

| Reaction Time | 4 - 24 hours | 20 - 60 minutes |

| Typical Yield | High | 90-95% |

| Purity | Generally high, requires filtration | High, requires workup and purification |

Experimental Protocols

Method 1A: Catalytic Hydrogenation

Materials:

-

2-Nitrobenzonitrile

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filtration medium (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-nitrobenzonitrile (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% loading) to the solution.

-

Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 bar) and begin vigorous stirring.

-

Maintain the reaction at room temperature and monitor the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

Method 1B: Sodium Borohydride Reduction

Materials:

-

2-Nitrobenzonitrile

-

Sodium Borohydride (NaBH₄)

-

Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottomed flask, dissolve 2-nitrobenzonitrile (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:0.3 mL).[1]

-

Add Nickel(II) Acetate Tetrahydrate (0.2 mmol) to the solution and stir for 5 minutes at room temperature.[1]

-

Slowly add sodium borohydride (4.0 mmol) in portions to the reaction mixture.[1] An immediate black precipitate and gas evolution may be observed.

-

Stir the mixture at room temperature for 20-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, add distilled water (5 mL) to the reaction mixture and stir for 10 minutes.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reductive Amination of 2-Nitrobenzaldehyde

Reductive amination is a versatile one-pot reaction for synthesizing amines from carbonyl compounds. For the synthesis of this compound, 2-nitrobenzaldehyde is reacted with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Caption: Reductive Amination of 2-Nitrobenzaldehyde.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Nitrobenzaldehyde |

| Amine Source | Ammonia (methanolic solution) or Ammonium Acetate |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) or H₂/Catalyst |

| Catalyst (for hydrogenation) | Palladium on Carbon (Pd/C) or Raney Nickel |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | Moderate to High |

| Purity | Requires purification to remove byproducts |

Experimental Protocol

Method 2A: Reductive Amination with Sodium Cyanoborohydride

Materials:

-

2-Nitrobenzaldehyde

-

Ammonium Acetate (NH₄OAc)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

Procedure:

-

Dissolve 2-nitrobenzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol in a round-bottomed flask.

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5 - 2.0 eq) in portions to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully acidify the mixture with HCl to decompose the excess reducing agent.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a NaOH solution and extract the product with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

Gabriel Synthesis from 2-Nitrobenzyl Bromide

The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the over-alkylation often seen with direct amination of alkyl halides.[2] This pathway involves the N-alkylation of potassium phthalimide with 2-nitrobenzyl bromide, followed by the liberation of the primary amine.[2]

Caption: Gabriel Synthesis of this compound.

Quantitative Data

| Parameter | N-Alkylation | Deprotection (Hydrazinolysis) |

| Starting Material | 2-Nitrobenzyl Bromide | N-(2-Nitrobenzyl)phthalimide |

| Reagent | Potassium Phthalimide | Hydrazine Hydrate |

| Solvent | N,N-Dimethylformamide (DMF) | Ethanol |

| Temperature | Room Temperature to 100°C | Reflux |

| Reaction Time | 2 - 6 hours | 2 - 4 hours |

| Typical Yield | High (for alkylation step) | High (for cleavage step) |

| Purity | Intermediate is typically isolated | Requires removal of phthalhydrazide byproduct |

Experimental Protocols

Method 3A: Synthesis of 2-Nitrobenzyl Bromide from 2-Nitrotoluene

Materials:

-

2-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon Tetrachloride (or a safer alternative solvent)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrotoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-nitrobenzyl bromide, which can be purified by recrystallization from a suitable solvent like ligroin.[3]

Method 3B: Gabriel Synthesis

Step 1: N-Alkylation Materials:

-

2-Nitrobenzyl Bromide

-

Potassium Phthalimide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve potassium phthalimide (1.1 eq) in DMF in a round-bottomed flask.

-

Add a solution of 2-nitrobenzyl bromide (1.0 eq) in DMF to the phthalimide solution.

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 80-100°C) for 2-6 hours.

-

Monitor the reaction by TLC until the 2-nitrobenzyl bromide is consumed.

-

Pour the reaction mixture into cold water to precipitate the N-(2-nitrobenzyl)phthalimide.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrazinolysis Materials:

-

N-(2-Nitrobenzyl)phthalimide

-

Hydrazine Hydrate

-

Ethanol

Procedure:

-

Suspend the N-(2-nitrobenzyl)phthalimide (1.0 eq) in ethanol in a round-bottomed flask.

-

Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Make the residue basic with a NaOH solution and extract the this compound with an organic solvent (e.g., dichloromethane or ether).

-

Dry the combined organic extracts, filter, and concentrate to obtain the final product.

Summary

This guide has detailed three robust synthetic pathways to this compound. The reduction of 2-nitrobenzonitrile is often favored for its high yields and operational simplicity, with both catalytic hydrogenation and chemical reduction being viable options. Reductive amination of 2-nitrobenzaldehyde provides a direct one-pot method, though yields may vary. The Gabriel synthesis offers a classic and reliable route to the primary amine, effectively preventing over-alkylation, but requires a two-step process from the corresponding benzyl halide. The choice of the optimal synthetic route will depend on factors such as available starting materials, required scale, and the specific equipment and reagents at the disposal of the researcher.

References

Spectroscopic Data and Analysis of 2-Nitrobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-nitrobenzylamine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents predicted values and analyses based on the known spectral characteristics of structurally related molecules, including benzylamine, nitroarenes, and ortho-substituted benzene derivatives. This information is intended to serve as a valuable resource for the identification and characterization of 2-nitrobenzylamine in a laboratory setting.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) of 2-nitrobenzylamine.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Nitrobenzylamine

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric Stretch | 3300 - 3400 | Medium |

| N-H (Amine) | Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H (Amine) | Bending (Scissoring) | 1580 - 1650 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Weak |

| N=O (Nitro) | Asymmetric Stretch | 1510 - 1560 | Strong |

| N=O (Nitro) | Symmetric Stretch | 1345 - 1385 | Strong |

| C-N (Amine) | Stretch | 1250 - 1335 | Medium |

Table 2: Predicted ¹H NMR Spectroscopy Data for 2-Nitrobenzylamine

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- | ~ 3.9 - 4.1 | Singlet | 2H | N/A |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H | N/A |

| Aromatic H (ortho to -CH₂NH₂) | ~ 7.4 - 7.6 | Multiplet | 1H | ~ 7-8 |

| Aromatic H (para to -CH₂NH₂) | ~ 7.3 - 7.5 | Multiplet | 1H | ~ 7-8 |

| Aromatic H (meta to -CH₂NH₂) | ~ 7.5 - 7.7 | Multiplet | 1H | ~ 7-8 |

| Aromatic H (ortho to -NO₂) | ~ 8.0 - 8.2 | Multiplet | 1H | ~ 7-8 |

Table 3: Predicted ¹³C NMR Spectroscopy Data for 2-Nitrobenzylamine

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~ 45 - 50 |

| C (Aromatic, C-NH₂) | ~ 138 - 142 |

| C (Aromatic, C-NO₂) | ~ 147 - 151 |

| CH (Aromatic) | ~ 124 - 134 |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for 2-Nitrobenzylamine

| m/z | Predicted Identity | Relative Abundance |

| 152 | [M]⁺ (Molecular Ion) | Moderate |

| 135 | [M - OH]⁺ | Moderate |

| 106 | [M - NO₂]⁺ | High |

| 77 | [C₆H₅]⁺ | Moderate |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-nitrobenzylamine. These protocols are based on standard laboratory procedures for the analysis of aromatic amines.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 2-nitrobenzylamine to identify its functional groups.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of solid 2-nitrobenzylamine (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) Method: A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The prepared sample is placed in the sample holder.

-

The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in 2-nitrobenzylamine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of 2-nitrobenzylamine to determine its chemical structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 2-nitrobenzylamine is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[2]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.[3]

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-dimensional proton NMR experiment is performed.

-

The chemical shifts, multiplicities, integration, and coupling constants of the signals are recorded.

-

-

¹³C NMR Data Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.

-

The chemical shifts of the carbon signals are recorded.

-

-

Data Analysis: The ¹H and ¹³C NMR spectra are interpreted to assign the signals to the specific protons and carbons in the 2-nitrobenzylamine molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-nitrobenzylamine.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

Mandatory Visualization

Synthesis Workflow for 2-Nitrobenzylamine

The following diagram illustrates a plausible synthetic workflow for the preparation of 2-nitrobenzylamine, starting from 2-nitrotoluene. This pathway involves the radical bromination of the benzylic position followed by nucleophilic substitution with ammonia.

Caption: A plausible synthetic workflow for 2-nitrobenzylamine.

References

(2-Nitrophenyl)methanamine: A Comprehensive Technical Guide for Researchers

(2-Nitrophenyl)methanamine , also known as 2-nitrobenzylamine, is a chemical compound with significant applications in organic synthesis and is of interest to researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, presented in a format tailored for a scientific audience.

Core Chemical Data

The fundamental properties of this compound and its common hydrochloride salt are summarized below. The distinction between the free base and its hydrochloride salt is critical for experimental design and interpretation.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 1904-78-5 (Implied) | 24835-08-3[1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂[5] | C₇H₉ClN₂O₂[1][2][3][4] |

| Molecular Weight | 152.15 g/mol [5][6] | 188.61 g/mol [1][2][3][4] |

| Synonyms | 1-(2-nitrophenyl)methanamine[5] | 2-Nitrobenzylamine HCl[3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of 2-nitrobenzonitrile or the amination of 2-nitrobenzyl halide. The following is a generalized experimental protocol for its synthesis, which should be adapted and optimized based on laboratory conditions and safety protocols.

Protocol: Reductive Amination for this compound Synthesis

Objective: To synthesize this compound from 2-nitrobenzaldehyde.

Materials:

-

2-Nitrobenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde and a molar excess of ammonium acetate in methanol.

-

Reductant Addition: To this solution, add sodium cyanoborohydride portion-wise while stirring at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by carefully adding water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.

-

Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Logical Workflow for Synthesis

The logical steps involved in the synthesis and purification of this compound are illustrated in the following diagram.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its utility stems from the presence of both an amino group and a nitro group, which can be selectively modified.

Signaling Pathway Inhibition: One hypothetical application of a derivative synthesized from this compound could be in the inhibition of a cellular signaling pathway. The diagram below illustrates a generic kinase signaling pathway and a potential point of inhibition.

Caption: A diagram showing a potential point of intervention for a this compound derivative.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into specific reaction conditions and applications is recommended for advanced studies.

References

- 1. chemscene.com [chemscene.com]

- 2. doronscientific.com [doronscientific.com]

- 3. 24835-08-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride [oakwoodchemical.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-nitrobenzylamine, a crucial intermediate in the synthesis of various organic compounds.[1] The guide details the most common synthetic pathways, including the Gabriel synthesis, reductive amination, and the Delépine reaction, providing experimental protocols and quantitative data to facilitate laboratory application.

Core Synthetic Pathways

The synthesis of 2-nitrobenzylamine predominantly commences from three key starting materials: 2-nitrotoluene, 2-nitrobenzyl chloride, and 2-nitrobenzaldehyde. 2-Nitrotoluene often serves as a precursor for the other two starting materials. The choice of synthetic route can depend on factors such as yield, purity requirements, and the availability of reagents and equipment.

The three principal methods for synthesizing 2-nitrobenzylamine are:

-

The Gabriel Synthesis: This method utilizes 2-nitrobenzyl chloride and potassium phthalimide to produce a primary amine with high purity, avoiding the overalkylation often seen with direct amination.[2]

-

Reductive Amination: This one-pot reaction involves the conversion of 2-nitrobenzaldehyde to 2-nitrobenzylamine in the presence of an amine source and a reducing agent.[3][4]

-

The Delépine Reaction: This method also starts with 2-nitrobenzyl chloride, which reacts with hexamethylenetetramine followed by acidic hydrolysis to yield the primary amine.[5]

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic routes to 2-nitrobenzylamine, allowing for easy comparison of reaction conditions and yields.

Table 1: Gabriel Synthesis of 2-Nitrobenzylamine

| Parameter | Value | Reference |

| Starting Material 1 | 2-Nitrobenzyl chloride | Adapted from[6] |

| Molar Amount (mmol) | 100 | Adapted from[6] |

| Mass (g) | 17.16 | Adapted from[6] |

| Starting Material 2 | Potassium phthalimide | Adapted from[6] |

| Molar Amount (mmol) | 110 | Adapted from[6] |

| Mass (g) | 20.37 | Adapted from[6] |

| Reagent (Cleavage) | Hydrazine hydrate (85%) | [6] |

| Volume (mL) | 7 | [6] |

| Solvent (Alkylation) | N,N-Dimethylformamide (DMF) | [2] |

| Solvent (Cleavage) | Methanol | [6] |

| Volume (mL) | 80 | [6] |

| Reaction Time (Alkylation) | Not specified | |

| Reaction Time (Cleavage) | 1 hour (reflux) | [6] |

| Reaction Temperature | Reflux | [6] |

| Product | 2-Nitrobenzylamine | |

| Yield (%) | 60-70% (based on benzylamine synthesis) | [6] |

Table 2: Reductive Amination of 2-Nitrobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 2-Nitrobenzaldehyde | |

| Molar Amount (mmol) | 1 | General Protocol |

| Mass (g) | 0.151 | |

| Amine Source | Ammonia (e.g., in methanol) | |

| Reducing Agent | Sodium borohydride (NaBH₄) | [7][8] |

| Molar Amount (mmol) | 1 | [7] |

| Mass (g) | 0.038 | |

| Solvent | Tetrahydrofuran (THF) or Methanol | [4][7] |

| Volume (mL) | 3-5 | [7] |

| Reaction Time | 60-120 minutes | |

| Reaction Temperature | Reflux | [7] |

| Product | 2-Nitrobenzylamine | |

| Yield (%) | 85-95% (expected based on similar reactions) |

Table 3: Delépine Reaction for 2-Nitrobenzylamine Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Nitrobenzyl chloride | [5] |

| Molar Amount (mol) | 0.10 | [5] |

| Mass (g) | 17.16 | [5] |

| Reagent | Hexamethylenetetramine | [5] |

| Molar Amount (mol) | 0.11 | [5] |

| Mass (g) | 15.4 | [5] |

| Solvent (Salt Formation) | Chloroform | [5] |

| Volume (mL) | 115 | [5] |

| Reagent (Hydrolysis) | Concentrated Hydrochloric Acid in Ethanol | [5] |

| Reaction Time (Salt Formation) | 4.5 hours | [5] |

| Reaction Temperature (Salt Formation) | 55 °C | [5] |

| Product | 2-Nitrobenzylamine | |

| Yield (%) | High (Intermediate yield is 99%) | [5] |

Experimental Protocols

Gabriel Synthesis of 2-Nitrobenzylamine

This protocol is adapted from the synthesis of benzylamine and is expected to yield 2-nitrobenzylamine with high purity.[6]

Step 1: Synthesis of N-(2-Nitrobenzyl)phthalimide

-

In a round-bottom flask, combine 2-nitrobenzyl chloride (17.16 g, 100 mmol) and potassium phthalimide (20.37 g, 110 mmol).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture to reflux and maintain for a period sufficient to complete the reaction (monitoring by TLC is recommended).

-

After cooling, the N-(2-nitrobenzyl)phthalimide intermediate can be isolated.

Step 2: Hydrazinolysis to 2-Nitrobenzylamine

-

Combine the crude N-(2-nitrobenzyl)phthalimide from the previous step with methanol (80 mL) in a round-bottom flask.

-

Add hydrazine hydrate (7 mL, 85%).

-

Reflux the mixture for 1 hour. A precipitate of phthalhydrazide will form.[6]

-

After cooling, add concentrated hydrochloric acid to dissolve the product and precipitate the phthalhydrazide.

-

Filter the mixture to remove the phthalhydrazide.

-

Make the filtrate strongly alkaline with concentrated sodium hydroxide to liberate the free amine.

-

Extract the 2-nitrobenzylamine with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts and remove the solvent to obtain the product.

Reductive Amination of 2-Nitrobenzaldehyde

This generalized protocol is based on established methods for the reductive amination of aldehydes.[7]

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde (0.151 g, 1 mmol) in tetrahydrofuran (THF) or methanol (3-5 mL).

-

Add a solution of ammonia in methanol.

-

Add sodium borohydride (0.038 g, 1 mmol) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 60-120 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench carefully with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield 2-nitrobenzylamine.

Delépine Reaction of 2-Nitrobenzyl Chloride

This protocol is based on the synthesis of benzylamine and is expected to be applicable for 2-nitrobenzylamine.[5]

Step 1: Formation of the Hexaminium Salt

-

Dissolve hexamethylenetetramine (15.4 g, 0.11 mol) in chloroform (100 mL) in a round-bottom flask and heat to 55 °C.

-

Add a solution of 2-nitrobenzyl chloride (17.16 g, 0.10 mol) in chloroform (15 mL) dropwise over 15 minutes.

-

Continue heating at 55 °C for 4.5 hours. A crystalline product, the hexaminium salt, will precipitate upon cooling.[5]

-

Isolate the salt by filtration. The yield of this intermediate is typically very high.[5]

Step 2: Hydrolysis to 2-Nitrobenzylamine

-

Hydrolyze the isolated hexaminium salt by refluxing in a solution of concentrated hydrochloric acid in ethanol.[5]

-

This step cleaves the salt to form 2-nitrobenzylamine hydrochloride.

-

After the reaction is complete, the mixture is worked up to isolate the free amine. This typically involves neutralization with a base and extraction with an organic solvent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Gabriel synthesis pathway for 2-nitrobenzylamine.

Caption: Reductive amination of 2-nitrobenzaldehyde.

Caption: Delépine reaction for 2-nitrobenzylamine synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. gctlc.org [gctlc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 7. scispace.com [scispace.com]

- 8. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

Physical and chemical properties of (2-Nitrophenyl)methanamine

An In-depth Technical Guide to (2-Nitrophenyl)methanamine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-nitrobenzylamine, is an organic compound featuring a benzylamine backbone substituted with a nitro group at the ortho position of the benzene ring. This arrangement of functional groups imparts unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis. Its utility is particularly noted in the preparation of heterocyclic compounds and as a precursor to various biologically active molecules.[1][2] The presence of both a nucleophilic amine and an electron-withdrawing nitro group allows for a range of chemical transformations, providing access to a diverse array of molecular architectures.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and key reactions, and a discussion of its potential biological relevance.

Physical and Chemical Properties

This compound is typically a yellow to brown solid or liquid and is soluble in organic solvents.[2] While extensive experimental data is not always available, the following tables summarize the known and predicted properties of this compound and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound (CAS: 1904-78-5)

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Powder or liquid | [1] |

| Boiling Point (Predicted) | 266.8 ± 15.0 °C | [3] |

| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.82 ± 0.10 | [3] |

| Solubility | Soluble in organic solvents. | [2] |

Table 2: Properties of this compound Hydrochloride (CAS: 24835-08-3)

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₂ | |

| Molecular Weight | 188.61 g/mol | |

| Melting Point | 247 °C (decomposes) | |

| Appearance | White to pale yellow crystals or powder |

Experimental Protocols

The synthesis and reactions of this compound involve well-established organic chemistry transformations. Below are detailed methodologies for its preparation and subsequent chemical modifications.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method may depend on the availability of starting materials and desired scale.

1. Reductive Amination of 2-Nitrobenzaldehyde

This method involves the condensation of 2-nitrobenzaldehyde with an amine source, followed by the reduction of the resulting imine.[4][5]

-

Materials: 2-nitrobenzaldehyde, ammonia or a suitable amine source, a reducing agent (e.g., sodium borohydride, catalytic hydrogenation), and an appropriate solvent (e.g., methanol, ethanol).

-

Procedure:

-

Dissolve 2-nitrobenzaldehyde in the chosen solvent in a round-bottom flask.

-

Add the amine source to the solution and stir at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

2. Gabriel Synthesis

The Gabriel synthesis provides a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation.[6][7][8][9][10]

-

Materials: 2-Nitrobenzyl halide (e.g., bromide or chloride), potassium phthalimide, a suitable solvent (e.g., DMF), and hydrazine or acid for deprotection.

-

Procedure:

-

Dissolve potassium phthalimide in the solvent in a round-bottom flask.

-

Add 2-nitrobenzyl halide to the solution and heat the mixture to facilitate the N-alkylation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add hydrazine hydrate to cleave the phthalimide group.

-

Alternatively, acidic or basic hydrolysis can be employed for the deprotection step.

-

After cleavage, the phthalhydrazide precipitate can be filtered off.

-

Work up the filtrate to isolate the desired this compound.

-

Key Chemical Reactions

This compound can undergo various reactions at its primary amine and nitro group functionalities.

1. N-Acylation

The primary amine can be readily acylated to form the corresponding amide.[11]

-

Materials: this compound, an acylating agent (e.g., acetyl chloride, acetic anhydride), a base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve this compound and the base in the solvent in a round-bottom flask and cool in an ice bath.

-

Slowly add the acylating agent dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer, filter, and concentrate to yield the crude amide, which can be further purified.[11]

-

2. Nitro Group Reduction

The nitro group can be reduced to a primary amine, yielding 1,2-benzenedimethanamine, a valuable precursor for heterocyclic synthesis.[12][13][14]

-

Materials: this compound, a reducing system (e.g., Fe/HCl, Sn/HCl, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, acetic acid).

-

Procedure (using Fe/HCl):

-

Suspend this compound and iron powder in a mixture of ethanol and water.

-

Heat the mixture and add concentrated hydrochloric acid dropwise.

-

Reflux the reaction mixture until the reduction is complete (monitored by TLC).

-

Cool the reaction, filter through celite to remove iron salts, and neutralize the filtrate.

-

Extract the product with an organic solvent.

-

Dry and concentrate the organic layer to obtain the crude diamine.

-

Reactivity and Biological Significance

The chemical reactivity of this compound is dictated by its two main functional groups. The primary amine is nucleophilic and can participate in reactions with various electrophiles.[2] The nitro group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and can itself be reduced to other functional groups.[2]

The biological activity of this compound is not extensively documented. However, the presence of the nitroaromatic moiety is significant, as many nitro-containing compounds exhibit a wide range of biological activities.[15] Some nitroaromatic compounds are known to have antimicrobial and anticancer properties.[11] The biological effects of nitro compounds are often linked to their enzymatic reduction within cells, which can produce reactive intermediates like nitroso and hydroxylamine species, and in some cases, nitro radical anions.[15] These reactive species can interact with biomolecules, leading to cellular damage.[15]

The addition of a nitro-group to benzamine molecules has been shown to convert them into direct mutagens in the Ames test.[16] However, the presence of the nitro-group did not necessarily increase cytotoxicity or the induction of chromosomal aberrations in Chinese hamster ovary cells.[16]

This compound serves as a precursor in the synthesis of various compounds with potential therapeutic applications, including scaffolds for factor Xa inhibition and mannosyltransferase inhibition.[1][3]

Visualizations

Caption: General experimental workflow for the synthesis of this compound.

Caption: Key reactivity pathways of this compound.

References

- 1. 2-Nitrobenzylamine hydrochloride | 24835-08-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. biosynth.com [biosynth.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Nitrobenzylamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-nitrobenzylamine in organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed, robust experimental protocols to enable researchers to generate precise and reliable solubility data in-house. It includes a template for data presentation, step-by-step methodologies for the widely accepted shake-flask method followed by gravimetric or UV-Vis spectrophotometric analysis, and a visual representation of the experimental workflow. This guide is intended to be a practical resource for scientists and professionals in drug development and chemical research, facilitating the accurate determination of 2-nitrobenzylamine's solubility profile for various applications.

Introduction

2-Nitrobenzylamine is an organic compound featuring a primary amine and a nitro group attached to a benzyl backbone. The presence of both a hydrogen-bond-donating amine group and a polar nitro group, combined with the aromatic ring, results in a molecule with a moderate polarity. Understanding its solubility in various organic solvents is critical for a range of applications, including organic synthesis, reaction optimization, purification, formulation development, and drug delivery.

Generally, primary amines exhibit solubility in polar organic solvents.[1] Aromatic amines, however, have their lone pair of electrons conjugated with the benzene ring, which can slightly diminish their ability to form hydrogen bonds.[1] Aromatic nitro compounds are typically soluble in a wide range of organic solvents.[2] Based on these general principles, 2-nitrobenzylamine is expected to be soluble in polar organic solvents and less soluble in non-polar hydrocarbon solvents. However, precise quantitative data is essential for scientific accuracy and reproducibility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 2-nitrobenzylamine in a range of organic solvents is not extensively reported in the literature. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimental Solubility of 2-Nitrobenzylamine in Various Organic Solvents

| Solvent | Temperature (°C) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Hexane | |||

| User-defined |

Experimental Protocols for Solubility Determination

The following section details the protocols for the most common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Shake-Flask Method for Equilibrium Saturation

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[3]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that the solution reaches equilibrium saturation. The concentration of the solute in the resulting saturated solution is then determined.

Procedure:

-

Preparation: Add an excess amount of 2-nitrobenzylamine to a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant-temperature shaker or on a magnetic stirrer. Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to reach equilibrium.[4] The time to reach equilibrium should be confirmed by taking measurements at different time intervals until the concentration remains constant.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove all undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

The concentration of 2-nitrobenzylamine in the clear filtrate can then be determined using one of the following methods.

Gravimetric Analysis

This method directly measures the mass of the dissolved solute.[6]

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying: Once the solvent is removed, dry the dish containing the solid residue in an oven at a temperature below the melting point of 2-nitrobenzylamine until a constant weight is achieved.[7]

-

Final Weighing: Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be expressed in grams per 100 mL or other desired units.

UV-Vis Spectrophotometry

This method is suitable if 2-nitrobenzylamine has a significant absorbance in the UV-Vis region in the chosen solvent.[8]

Procedure:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of 2-nitrobenzylamine in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 2-nitrobenzylamine with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.[8]

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution (i.e., the solubility) can then be calculated by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-nitrobenzylamine in an organic solvent.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

Commercial Availability of (2-Nitrophenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of (2-Nitrophenyl)methanamine. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this versatile chemical intermediate. This document distinguishes between the free base form of this compound and its more commonly available hydrochloride salt, presenting data in a structured format for ease of comparison and use.

Commercial Availability

This compound is commercially available from a variety of suppliers, primarily as its hydrochloride salt. The free base is also available, though less common. These compounds are typically supplied for research and development purposes only.[1] The following tables summarize the availability of both forms from a selection of chemical suppliers.

Table 1: Commercial Suppliers of this compound (Free Base)

| Supplier | CAS Number | Purity | Available Quantities |

| AK Scientific, Inc. | 1904-78-5 | ≥ 95% | 100mg, 250mg, 1g |

| Amadis Chemical | 1904-78-5 | ≥ 97% | Custom packaging |

| Fluorochem | 1904-78-5 | ≥ 98% | 100mg, 1g, 5g |

| CymitQuimica | 1904-78-5 | 98% | 100mg, 500mg, 1g |

Table 2: Commercial Suppliers of this compound Hydrochloride

| Supplier | CAS Number | Purity | Available Quantities |

| ChemScene | 24835-08-3 | ≥ 97% | 1g, 5g |

| BLD Pharm | 24835-08-3 | ≥ 97% | Inquire for details |

| A2B Chem | 24835-08-3 | 97% | 1g, 5g, 10g, 25g |

| Oakwood Chemical | 24835-08-3 | Not specified | 250mg |

| MOLBASE | 24835-08-3 | 98% | Inquire for details |

| Fisher Scientific | 24835-08-3 | 98% | 1g, 5g |

Physicochemical Data

The key physicochemical properties of both the free base and the hydrochloride salt of this compound are summarized below. This data is essential for experimental planning, including reaction setup and safety considerations.

Table 3: Physicochemical Properties

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 1904-78-5[1][2][3] | 24835-08-3[4][5][6] |

| Molecular Formula | C₇H₈N₂O₂[1][2][3] | C₇H₉ClN₂O₂[4][5][6] |

| Molecular Weight | 152.15 g/mol [1][3] | 188.61 g/mol [4][5][6] |

| Appearance | Yellow to brown solid or liquid[7] | Not specified |

| Melting Point | Not specified | 247 °C (decomposes)[8] |

| Purity (Typical) | ≥ 95%[1] | ≥ 97%[4] |

| Storage Conditions | Store in a cool, dry place[1] | Inert atmosphere, room temperature[5] |

| DOT/IATA Classification | UN2735, Hazard Class 8 (Corrosive), Packing Group II[1] | Not specified |

Experimental Protocols

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of an aminomethylphenyl group. A key transformation is the reduction of the nitro group to an amine, yielding (2-aminophenyl)methanamine, a diamine that can be used to construct various heterocyclic scaffolds.

General Protocol for the Reduction of an Aromatic Nitro Group

The reduction of the nitro group in this compound or its derivatives is a common and crucial synthetic step. Several methods can be employed, including catalytic hydrogenation or the use of metals in acidic media.[9][10] The following is a representative protocol using iron in an acidic medium, a method known for its cost-effectiveness and efficiency.

Materials:

-

This compound hydrochloride

-

Iron powder (<325 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)

-

Filtration apparatus (e.g., Büchner funnel with diatomaceous earth)

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound hydrochloride (1.0 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 equivalents).

-

With vigorous stirring, add glacial acetic acid (1-2 equivalents) portion-wise.

-

Heat the reaction mixture to 70-90°C and maintain for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.[11]

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude (2-aminophenyl)methanamine.[11]

-

The product can be purified by column chromatography or recrystallization if necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

Caption: Procurement workflow for this compound.

Caption: Experimental workflow for nitro group reduction.

References

- 1. 1904-78-5 this compound AKSci 9912AA [aksci.com]

- 2. This compound;1904-78-5, CasNo.1904-78-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 1904-78-5 CAS MSDS (1-(2-nitrophenyl)methanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 24835-08-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. CAS RN 24835-08-3 | Fisher Scientific [fishersci.com]

- 7. CAS 1904-78-5: Benzenemethanamine, 2-nitro- | CymitQuimica [cymitquimica.com]

- 8. CAS NO. 24835-08-3 | 2-NITROBENZYLAMINE HYDROCHLORIDE | C7H9ClN2O2 [localpharmaguide.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Predicted Spectroscopic Profile of 2-Nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-nitrobenzylamine. This compound is a valuable building block in organic synthesis, particularly in the development of photolabile protecting groups and as an intermediate for various pharmaceuticals and materials.[1][2] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in complex reaction mixtures.

Predicted ¹H NMR Spectrum of 2-Nitrobenzylamine

The predicted ¹H NMR spectrum of 2-nitrobenzylamine is characterized by distinct signals corresponding to the aromatic and benzylic protons. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Nitrobenzylamine

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H6 | 8.12 | dd | 1H |

| H3 | 7.78 | dd | 1H |

| H4 | 7.64 | dt | 1H |

| H5 | 7.45 | dt | 1H |

| CH₂ | 4.15 | s | 2H |

| NH₂ | 1.8 (variable) | br s | 2H |

Disclaimer: These are predicted values and may differ slightly from experimental results. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum of 2-Nitrobenzylamine

The predicted ¹³C NMR spectrum provides insight into the carbon framework of 2-nitrobenzylamine. The carbon atom attached to the nitro group (C2) is expected to be the most downfield among the aromatic carbons due to the strong deshielding effect of the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitrobenzylamine

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 148.5 |

| C1 | 140.1 |

| C4 | 133.5 |

| C6 | 128.9 |

| C5 | 128.2 |

| C3 | 124.8 |

| CH₂ | 45.3 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted IR Spectrum of 2-Nitrobenzylamine

The predicted IR spectrum of 2-nitrobenzylamine is expected to show characteristic absorption bands corresponding to the key functional groups present in the molecule: the nitro group (NO₂), the primary amine (NH₂), and the aromatic ring (C-H and C=C).

Table 3: Predicted IR Absorption Frequencies for 2-Nitrobenzylamine

| Functional Group | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400-3300 | Two bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching vibrations |

| Asymmetric NO₂ Stretch | 1550-1510 | Strong absorption due to the nitro group |

| Symmetric NO₂ Stretch | 1360-1320 | Strong absorption due to the nitro group |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

| N-H Bend (Amine) | 1650-1580 | Bending vibration of the primary amine |

| C-N Stretch (Amine) | 1340-1250 | Stretching vibration of the carbon-nitrogen bond |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Methodologies for Spectral Prediction

The prediction of NMR and IR spectra is accomplished using computational chemistry software and databases.[3][4][5] These tools employ various methods to estimate the spectroscopic properties of a molecule based on its chemical structure.

For NMR Prediction:

-

Empirical Methods: These methods utilize large databases of experimentally determined NMR spectra. The chemical environment of each nucleus in the target molecule is compared to similar environments in the database to predict the chemical shift. Algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes are often used.[3]

-

Quantum Mechanical Methods: Ab initio and Density Functional Theory (DFT) calculations can be used to compute the magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts. These methods are more computationally intensive but can be more accurate, especially for novel structures.

For IR Prediction:

-

Computational Vibrational Analysis: This is the most common method for predicting IR spectra. It involves:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using methods like DFT.[6]

-

Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated for the optimized geometry. This is typically done by computing the second derivatives of the energy with respect to the atomic positions.

-

Scaling: The calculated frequencies are often systematically scaled to correct for approximations in the computational methods and to improve agreement with experimental data.

-

Workflow for Spectroscopic Prediction

The general workflow for predicting the NMR and IR spectra of a molecule like 2-nitrobenzylamine is illustrated below. This process begins with the known chemical structure and proceeds through computational analysis to generate the predicted spectra.

Caption: Workflow for Predicting NMR and IR Spectra.

References

- 1. 2-Nitrobenzylamine hydrochloride | 24835-08-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. acdlabs.com [acdlabs.com]

- 4. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 5. researchgate.net [researchgate.net]

- 6. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

An In-depth Technical Guide to the Safety and Handling of (2-Nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Nitrophenyl)methanamine (also known as 2-Nitrobenzylamine) and its hydrochloride salt. The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical safety literature. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Properties

This compound is a primary amine containing a nitro-substituted benzene ring. It is a valuable building block in organic synthesis. The hydrochloride salt is often used for its increased stability and solubility.

Table 1: Chemical Identification

| Identifier | This compound | This compound hydrochloride |

| Synonyms | 2-Nitrobenzylamine | 2-Nitrobenzylamine hydrochloride |

| CAS Number | 1904-78-5 | 24835-08-3[1] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂[1] |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol [1] |

| Appearance | Powder or liquid | Solid |

| Melting Point | Not available | 247 °C (decomposes)[1] |

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements. Users should assume the free base has a similar hazard profile.

Table 2: GHS Hazard Classification for this compound hydrochloride

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | May cause respiratory irritation[1] |

GHS Pictogram:

Signal Word: Warning [1]

Table 3: Hazard (H) and Precautionary (P) Statements

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |

| P362 | Take off contaminated clothing and wash before reuse.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible. |

| Personal Handling | Avoid contact with skin, eyes, and clothing.[1][2] Avoid formation and inhalation of dust and aerosols.[1] Do not eat, drink, or smoke in handling areas.[2] Wash hands thoroughly after handling.[2] |

| Storage Conditions | Store in a tightly closed container.[2] Keep in a cool, dry, and well-ventilated place.[2] Store under an inert atmosphere is recommended for the hydrochloride salt.[1] Recommended storage temperature for the hydrochloride salt is 2-8°C.[1] |

| Incompatible Materials | Strong oxidizing agents.[2] |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound and its salts.

Table 5: Personal Protective Equipment (PPE) Guidelines

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Chemical safety goggles and/or a face shield. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes and dust.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or chemical-resistant suit. | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] A protective suit should be selected based on the concentration and amount of the substance at the specific workplace. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1] Use is essential if handling outside a fume hood or if dust/aerosol generation is likely. |

| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects against spills and falling objects. |

First Aid and Emergency Procedures

In case of exposure, immediate and appropriate first aid is crucial.

Table 6: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] Remove contaminated clothing. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |